2-Chloro-3-methylbenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

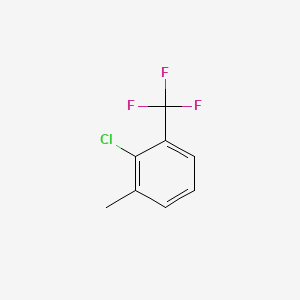

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLAMXMEANIPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507696 | |

| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74483-48-0 | |

| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-methylbenzotrifluoride (CAS 74483-48-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-Chloro-3-methylbenzotrifluoride, a key intermediate in various chemical syntheses.

Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 74483-48-0 | [1] |

| Molecular Formula | C₈H₆ClF₃ | [1][2] |

| Molecular Weight | 194.58 g/mol | [1][2] |

| Boiling Point | Not explicitly available; related compounds suggest a high boiling point. | |

| Melting Point | Not explicitly available. | |

| Density | Not explicitly available; related compounds suggest a density > 1 g/mL. | |

| Solubility | Expected to be soluble in common organic solvents. |

Synthesis and Reactivity

The synthesis of this compound can be conceptualized through established organic chemistry principles, primarily involving electrophilic aromatic substitution on a benzotrifluoride backbone.

A plausible synthetic pathway, inferred from general procedures for related compounds, is the halogenation of a methylbenzotrifluoride precursor.[4] This would be followed by further functionalization as needed. For instance, a patent describes the chlorination of 3-methyl benzotrifluoride to yield a mixture of mono-chloro isomers.[4] Another synthetic strategy for a related compound involves the fluorination and subsequent cyanation of a dichlorotoluene derivative, which could potentially be adapted.[5]

The reactivity of this compound is dictated by the interplay of its substituents on the benzene ring. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. The chloro and methyl groups also influence the regioselectivity of further reactions.

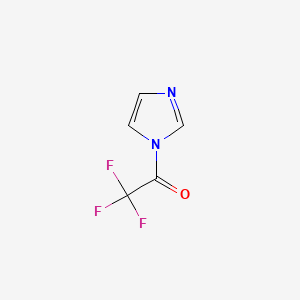

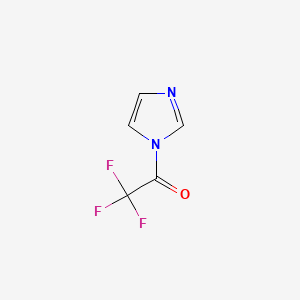

Illustrative Synthetic Workflow

Caption: Conceptual pathway for the synthesis of this compound.

Spectroscopic Data

While specific experimental spectra for this compound are not available in the searched literature, general characteristics can be anticipated based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring, and a singlet in the aliphatic region for the methyl group protons. The coupling patterns of the aromatic protons would provide information about their relative positions.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the trifluoromethyl carbon which would appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong C-F stretching bands.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (194.58 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Applications in Drug Development

Benzotrifluoride derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.[6] The incorporation of a -CF₃ group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.

This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[7][8] Its functional groups offer handles for various chemical transformations, allowing for the construction of diverse molecular scaffolds. While specific drugs derived from this particular intermediate are not detailed in the provided search results, its structural motifs are relevant to the design of new therapeutic agents.

Logical Relationship in Drug Discovery

Caption: Role of this compound as a building block in drug discovery.

Safety Information

Based on information for related compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. 74483-48-0 | this compound - Moldb [moldb.com]

- 2. PubChemLite - this compound (C8H6ClF3) [pubchemlite.lcsb.uni.lu]

- 3. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]

- 4. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]

- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 6. jelsciences.com [jelsciences.com]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Chloro-3-methylbenzotrifluoride, with the molecular formula C8H6ClF3, is a halogenated aromatic compound. Its structural features, including a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring, make it a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties is paramount for its effective use in reaction design, process development, safety assessment, and for predicting its environmental fate and biological interactions.

This guide summarizes the available data for this compound and provides detailed, generalized experimental protocols for the determination of its boiling point, melting point, density, and solubility.

Core Physicochemical Properties

While specific experimental values for the boiling point, melting point, density, and solubility of this compound are not extensively documented, its fundamental molecular properties have been established.

Table 1: Summary of Known Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6ClF3 | [1][2] |

| Molecular Weight | 194.58 g/mol | [1][2] |

| CAS Number | 74483-48-0 | [1] |

Note: The lack of publicly available experimental data for properties such as boiling point, melting point, density, and solubility for this specific isomer is a notable data gap. The following sections provide standardized methodologies to determine these properties.

Experimental Protocols for Property Determination

The following sections outline detailed, standard experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, it is a characteristic physical constant.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask.

-

Temperature Reading: Position the thermometer so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

References

2-Chloro-3-methylbenzotrifluoride molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and available technical data for 2-Chloro-3-methylbenzotrifluoride (CAS No. 74483-48-0). This compound is a fluorinated aromatic building block of interest in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound, with the IUPAC name 2-chloro-1-methyl-3-(trifluoromethyl)benzene, is a substituted toluene derivative.[1] Its chemical structure consists of a benzene ring with a chlorine atom, a methyl group, and a trifluoromethyl group as substituents.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClF₃ | [1][2] |

| Molecular Weight | 194.58 g/mol | [2][3] |

| CAS Number | 74483-48-0 | [2] |

| Purity (typical) | 98% - 99% (liquid) | [2][4] |

| Predicted XlogP | 3.8 | [1] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not explicitly available in peer-reviewed literature. However, a general approach can be inferred from patent literature describing the synthesis of related isomers.

General Synthesis Approach: Halogenation of 3-Methylbenzotrifluoride

A potential synthetic route involves the direct chlorination of 3-methylbenzotrifluoride. This reaction typically yields a mixture of monochloro isomers, including this compound, 4-chloro-3-methylbenzotrifluoride, and 6-chloro-3-methylbenzotrifluoride.[5]

Reaction Scheme:

References

- 1. PubChemLite - this compound (C8H6ClF3) [pubchemlite.lcsb.uni.lu]

- 2. 74483-48-0 | this compound - Moldb [moldb.com]

- 3. 2-Chloro-5-methylbenzotrifluoride | C8H6ClF3 | CID 11701195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Chloro-3-methylbenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-Chloro-3-methylbenzotrifluoride (CAS No. 74483-48-0), a substituted aromatic compound with applications in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages predictive models and comparative data from structurally similar compounds to offer a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.6 | m | 1H | Ar-H |

| ~ 7.3 - 7.4 | m | 1H | Ar-H |

| ~ 7.2 - 7.3 | m | 1H | Ar-H |

| ~ 2.4 | s | 3H | -CH₃ |

Note: The aromatic protons will likely exhibit complex splitting patterns due to coupling with each other and potentially long-range coupling with the -CF₃ and -CH₃ groups.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Description |

| ~ 135 - 140 | Quaternary C-Cl |

| ~ 130 - 135 | Quaternary C-CH₃ |

| ~ 125 - 130 (q) | Quaternary C-CF₃ |

| ~ 120 - 130 | Aromatic CH |

| ~ 120 - 125 (q) | -CF₃ |

| ~ 18 - 22 | -CH₃ |

Note: The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1600 - 1450 | Strong | Aromatic C=C Bending |

| 1350 - 1100 | Very Strong | C-F Stretch (-CF₃) |

| 1100 - 1000 | Strong | C-Cl Stretch |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Abundance | Assignment |

| 194/196 | High | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 179/181 | Medium | [M - CH₃]⁺ |

| 159 | High | [M - Cl]⁺ |

| 125 | Medium | [M - CF₃]⁺ |

Note: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate several thousand scans for adequate signal intensity.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to TMS (δ = 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50 to 300 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of a chlorine atom should be confirmed by the characteristic isotopic pattern of the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structure of the target molecule.

Caption: Workflow for spectroscopic analysis of this compound.

Caption: Molecular structure of this compound.

Solubility Profile of 2-Chloro-3-methylbenzotrifluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Chloro-3-methylbenzotrifluoride, a halogenated aromatic compound of interest in chemical synthesis and potentially in drug discovery. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. However, by examining the solubility characteristics of structurally analogous compounds, we can infer its likely behavior in various organic solvents. This guide provides a detailed overview of the expected qualitative solubility, presents a general experimental protocol for its quantitative determination, and outlines a logical workflow for this process. This information is intended to support researchers in designing and executing experiments involving this compound.

Introduction to this compound

This compound, with the molecular formula C₈H₆ClF₃, is an organic compound featuring a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group.[1] Its structure suggests a non-polar and hydrophobic nature, which is a key determinant of its solubility in different media. The trifluoromethyl group, in particular, can influence the molecule's electronic properties and intermolecular interactions, impacting its behavior in solution.

Qualitative Solubility Analysis of Related Compounds

| Compound Name | Structure | Qualitative Solubility in Organic Solvents | Water Solubility | Reference |

| 1-Chloro-3-(trifluoromethyl)benzene | C₇H₄ClF₃ | Soluble in non-polar organic solvents such as hexane, benzene, and toluene. | Very low to insoluble.[2][3] | [2] |

| 2-Chloro-3,5-Dinitrobenzotrifluoride | C₇H₂ClF₃N₂O₄ | Soluble in chloroform and methanol. | Insoluble. | [4] |

| (Trifluoromethyl)benzene | C₇H₅F₃ | Miscible with n-heptane and carbon tetrachloride. | Insoluble.[5] | [5] |

Based on these analogs, it is anticipated that This compound will exhibit good solubility in a range of non-polar to moderately polar organic solvents and will be practically insoluble in water.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a general experimental protocol for determining the solubility of a compound like this compound in various organic solvents using the isothermal saturation method.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., hexane, toluene, ethyl acetate, methanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.

-

To remove any undissolved microparticles, filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions and the prepared sample solution using a calibrated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound is currently unavailable in the public domain, a qualitative assessment based on structurally related compounds strongly suggests its solubility in non-polar organic solvents and insolubility in water. For applications requiring precise solubility values, a standardized experimental protocol, such as the isothermal saturation method detailed in this guide, should be employed. The provided workflow offers a clear and logical sequence of steps for researchers to follow. This information serves as a valuable resource for scientists and professionals in the fields of chemical research and drug development, enabling them to handle and utilize this compound effectively in their experimental designs.

References

- 1. 74483-48-0 | this compound - Moldb [moldb.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3,5-Dinitrobenzotrifluoride [hqpharmtech.com]

- 5. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hazards and Safety Precautions for 2-Chloro-3-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the hazards and safety precautions associated with 2-Chloro-3-methylbenzotrifluoride. The information is intended to enable researchers, scientists, and professionals in drug development to handle this chemical safely.

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Hazardous to the aquatic environment, long-term hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[1] |

Signal Word: Warning[1]

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C8H6ClF3 | [2] |

| Molecular Weight | 194.58 g/mol | [2] |

| Appearance | Liquid | [3] |

| Melting Point | 60 - 62 °C (140 - 144 °F) | [1] |

| Boiling Point | 132 °C (270 °F) at 37 hPa | [1] |

| log Pow (n-octanol/water) | 4.11 | [1] |

Toxicological Information

The primary routes of exposure are ingestion, inhalation, and eye/skin contact.

| Toxicological Endpoint | Result |

| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] |

| Eye Irritation | Category 2A: Causes serious eye irritation.[1] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[1] |

Experimental Protocols

While specific, detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided search results, the hazard classifications are typically determined using standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. For instance:

-

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method) is a common method. This involves the administration of the substance to fasted animals, followed by observation for a set period.

-

Eye Irritation: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) is the standard method. This typically involves applying the test substance to the eye of an animal and observing for effects on the cornea, iris, and conjunctiva.

-

Aquatic Toxicity: OECD Test Guideline 203 (Fish, Acute Toxicity Test) is a common protocol for assessing the short-term toxicity of a substance to fish.

Handling and Storage

Safe Handling

-

Wash skin thoroughly after handling.[1]

-

Do not eat, drink or smoke when using this product.[1]

-

Avoid release to the environment.[1]

-

Wear protective gloves, eye protection, and face protection.[1]

-

Use only in a well-ventilated area or under a fume hood.

-

Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[4]

-

Take precautionary measures against static discharge.[4]

Storage

-

Keep the container tightly closed in a dry and well-ventilated place.[4]

-

Store in a flammables area.[4]

-

Keep away from heat, sparks, and flame.[4]

-

Incompatible materials include oxidizing agents.[4]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Immediately make the victim drink water (two glasses at most).[1] |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] |

| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |

| If Inhaled | Move the person into fresh air.[1] |

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards during firefighting: The substance is combustible. Hazardous combustion gases or vapors may be released in a fire.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4]

-

Protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal precautions: Avoid inhalation of vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[4]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant.[1] Follow all federal, state, and local environmental regulations.

Hazard Management Workflow

The following diagram illustrates the logical workflow for managing the hazards associated with this compound.

Caption: Hazard management workflow for this compound.

References

A Technical Guide to 2-Chloro-3-methylbenzotrifluoride for Researchers and Drug Development Professionals

Introduction: 2-Chloro-3-methylbenzotrifluoride (CAS No. 74483-48-0) is a fluorinated organic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring, makes it a versatile intermediate for introducing these moieties into larger structures. In the pharmaceutical and agrochemical industries, the trifluoromethyl group is particularly valued for its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a comprehensive overview of the commercial availability, technical specifications, and potential applications of this compound for professionals in research and development.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound, typically for research and development purposes. The available purity levels and product forms vary among suppliers. It is important to note that while some suppliers provide a general purity specification, detailed impurity profiles are often found only in batch-specific Certificates of Analysis (CoA), which should be requested upon purchase.

| Supplier | Product Code | Stated Purity | Availability/Notes |

| Sigma-Aldrich (Merck) | MNO000172 | Analytical data not collected by supplier; buyer responsible for confirmation.[1] | Sold for early discovery research; all sales are final.[1] |

| Fluorochem | F044283 | 99.0%[2] | Available in various pack sizes (e.g., 250 mg, 1 g, 5 g).[2] |

| Oakwood Chemical | 044283 | 99% | Offered in multiple quantities (e.g., 250mg, 1g, 5g, 25g). |

| Moldb | M269783 | Typically 98%[3] | Provides documents like NMR, HPLC, and LC-MS upon request.[3] |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below. This data is essential for safe handling, storage, and reaction planning.

| Property | Value | Source |

| CAS Number | 74483-48-0 | [2][3] |

| Molecular Formula | C₈H₆ClF₃ | [2][3][4] |

| Molecular Weight | 194.58 g/mol | [2][3] |

| Appearance | Liquid | [2] |

| Purity | 98-99% (Varies by supplier) | [2][3] |

| GHS Pictogram | GHS07 (Harmful/Irritant) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [2] |

Synthetic Pathway Overview

This compound can be synthesized through various routes. One plausible pathway involves the halogenation of a substituted benzotrifluoride. The diagram below illustrates a generalized synthetic scheme for producing substituted benzotrifluoride compounds, which can be adapted for this specific isomer.

Caption: Generalized synthesis pathway for this compound.

Application in Drug Development: A Representative Protocol

Aryl chlorides, including this compound, are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the aryl chloride and an organoboron compound, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous Toluene

-

Degassed Water

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Solvent Addition: Add anhydrous toluene and degassed water via syringe, typically in a 5:1 ratio, to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Reaction Conditions: Vigorously stir the mixture and heat to 100-110 °C. Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[5]

Experimental Workflow Visualization

The following diagram outlines the key steps in the Suzuki-Miyaura cross-coupling experimental workflow.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a readily available and valuable chemical intermediate for research and development in the pharmaceutical and agrochemical sectors. Its utility in forming complex molecular architectures, particularly through cross-coupling reactions, makes it a key building block for drug discovery programs. Researchers should carefully consider the purity specifications from various suppliers and always consult the Safety Data Sheet (SDS) before use. The provided synthetic and application protocols serve as a foundational guide for the effective incorporation of this versatile compound into research endeavors.

References

The Pivotal Role of 2-Chloro-3-methylbenzotrifluoride as a Versatile Chemical Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-methylbenzotrifluoride, a halogenated aromatic compound, serves as a crucial chemical intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring, imparts specific reactivity and properties that are leveraged in the production of high-value downstream products. This technical guide elucidates the core applications of this compound, with a particular focus on its role in the synthesis of agrochemicals, specifically 2-haloacetanilide herbicides. Detailed experimental protocols, quantitative data, and reaction pathways are presented to provide a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group (–CF₃), in particular, is known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This compound emerges as a key building block in this context, offering a synthetically accessible scaffold for the construction of more elaborate chemical entities. While it is often produced as part of an isomeric mixture, its utility as a precursor is well-documented, particularly in the agrochemical industry.

This guide will delve into the primary synthetic routes involving this compound, providing a detailed examination of the reaction mechanisms, experimental procedures, and the quantitative aspects of these transformations.

Synthesis of 2-Haloacetanilide Herbicide Precursors

A significant application of this compound is its use as a starting material for the synthesis of precursor anilines, which are essential for the production of a new class of 2-haloacetanilide herbicides.[1] The overall synthetic strategy involves the nitration of a mixture of chlorinated 3-methylbenzotrifluoride isomers, followed by a reduction step.

Chlorination of 3-Methylbenzotrifluoride

The initial step involves the chlorination of 3-methylbenzotrifluoride. This reaction typically yields a mixture of monochlorinated isomers, including this compound, 4-chloro-3-methylbenzotrifluoride, and 6-chloro-3-methylbenzotrifluoride.[1]

Experimental Protocol 1: Synthesis of a Mixture of 2-, 4-, and 6-Chloro-3-Methylbenzotrifluoride [1]

-

Materials:

-

3-Methylbenzotrifluoride (64 g, 0.4 mol)

-

Ferric chloride (FeCl₃) (0.16 g)

-

Iron (Fe) powder (0.17 g)

-

Chlorine gas (32 g, 0.45 mol)

-

-

Procedure:

-

A 500 ml flask is charged with 3-methylbenzotrifluoride, ferric chloride, and iron powder.

-

The mixture is heated to approximately 45°C.

-

Chlorine gas is then bubbled through the reaction mixture.

-

The reaction progress is monitored, and upon completion, the resulting product is a mixture of the monochlorinated isomers.

-

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used | Moles | Yield (%) |

| 3-Methylbenzotrifluoride | C₈H₇F₃ | 160.14 | 64 g | 0.4 | - |

| Chlorine | Cl₂ | 70.90 | 32 g | 0.45 | - |

| Mixture of Chloro-3-methylbenzotrifluoride Isomers | C₈H₆ClF₃ | 194.58 | - | - | ~85% |

Table 1: Quantitative data for the chlorination of 3-methylbenzotrifluoride.[1]

Nitration of Chloro-3-methylbenzotrifluoride Isomer Mixture

The mixture of chloro-3-methylbenzotrifluoride isomers is then subjected to nitration. A key finding is that the nitration is surprisingly directed to the 5-position relative to the trifluoromethyl group.[1]

Experimental Protocol 2: Nitration of a Mixture of 2- and 4-Chloro-3-methylbenzotrifluoride [1]

-

Materials:

-

Mixture of 2- and 4-chloro-3-trifluoromethyl benzyl chloride (46 g, 0.2 mol)

-

62% Oleum (40 g)

-

98% Nitric Acid (HNO₃) (60 g)

-

Dichloromethane (CH₂Cl₂) (50 ml)

-

Ice/water

-

-

Procedure:

-

In a suitable reaction vessel, 62% oleum is slowly added to 98% nitric acid, ensuring the temperature does not exceed 40°C.

-

The mixture of chloro-3-trifluoromethyl benzyl chloride is then added slowly to the acid mixture over a 40-minute period at a temperature of 0°C.

-

The reaction mixture is allowed to stir for 5 hours while gradually coming to room temperature.

-

The resulting two-layer system is separated. The bottom aqueous layer is poured over an ice/water mixture.

-

The aqueous phase is washed with 50 ml of dichloromethane. The organic phases are combined and processed to isolate the nitrated product.

-

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used | Moles |

| Mixture of Chloro-3-methylbenzotrifluoride Isomers | C₈H₆ClF₃ | 194.58 | 46 g | 0.2 |

| 98% Nitric Acid | HNO₃ | 63.01 | 60 g | ~0.95 |

| 62% Oleum | H₂SO₄·SO₃ | - | 40 g | - |

Table 2: Quantitative data for the nitration of the chloro-3-methylbenzotrifluoride isomer mixture.[1]

Hydrogenation to 3-Methyl-5-aminobenzotrifluoride

The final step in the formation of the key aniline intermediate is the hydrogenation of the nitrated product. This step achieves both the reduction of the nitro group to an amine and the hydrodehalogenation of the chlorine atom from the aromatic ring.[1] This transformation highlights the utility of the chlorinated intermediate, which facilitates the desired regiochemistry of nitration before being removed.

The resulting 3-methyl-5-aminobenzotrifluoride is a versatile precursor that can be further functionalized to produce a range of 2-haloacetanilide herbicides.[1]

Signaling Pathways and Logical Relationships

The synthetic pathway from 3-methylbenzotrifluoride to the key herbicide precursor, 2-amino-3-alkylbenzotrifluoride, can be visualized as a series of sequential chemical transformations.

Caption: Synthetic pathway to 2-haloacetanilide herbicides.

Experimental Workflow Visualization

The general laboratory workflow for the synthesis and purification of intermediates derived from this compound involves a series of standard organic chemistry techniques.

Caption: General experimental workflow.

Conclusion

This compound, often as part of an isomeric mixture, plays a vital role as a chemical intermediate in the agrochemical industry. Its application in the synthesis of 2-haloacetanilide herbicides underscores the strategic importance of halogenated and trifluoromethylated building blocks in modern chemical synthesis. The reaction pathways and experimental protocols detailed in this guide provide a foundational understanding for researchers and scientists engaged in the development of new agrochemicals and other fine chemicals. The ability to leverage the specific reactivity of such intermediates is crucial for the efficient and regioselective synthesis of complex target molecules.

References

An In-depth Technical Guide to the Discovery and History of 2-Chloro-3-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2-Chloro-3-methylbenzotrifluoride. Primarily known as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals, its history is intrinsically linked to the development of industrial fluorine chemistry. This document details its synthesis pathways, provides experimental protocols, and presents its known chemical and physical data in a structured format for easy reference.

Introduction and Historical Context

The discovery of this compound is not marked by a singular event but rather by its emergence as a key building block in the burgeoning field of fluorinated organic compounds during the mid-20th century. Its history is closely tied to the industrial synthesis of benzotrifluoride derivatives, which became valuable intermediates for herbicides and other specialty chemicals. While a definitive first synthesis in a purely academic context is not readily apparent in the surveyed literature, its preparation is described in patents from the early 1980s, indicating its established use in industrial applications by that time. For instance, a 1981 patent for substituted benzotrifluoride compounds for use as chemical intermediates in herbicide production outlines the synthesis of a mixture of monochloro isomers of 3-methylbenzotrifluoride, which includes the 2-chloro isomer.[1] This suggests that the compound was likely synthesized and characterized prior to this date within industrial research and development settings.

Physicochemical Properties

A compilation of the known physical and chemical properties of this compound is presented in Table 1. The data has been aggregated from various chemical suppliers and databases. It is important to note that some of these properties are computed rather than experimentally determined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-1-methyl-3-(trifluoromethyl)benzene | Fluorochem |

| CAS Number | 74483-48-0 | Fluorochem, Moldb |

| Molecular Formula | C₈H₆ClF₃ | Fluorochem, Moldb |

| Molecular Weight | 194.58 g/mol | Fluorochem, Moldb |

| Physical State | Liquid | Fluorochem |

| Purity | ≥99.0% | Fluorochem |

| Boiling Point | Not explicitly stated for this isomer; related isomers have boiling points in the range of 170-190 °C. | General knowledge |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; likely soluble in common organic solvents. | General knowledge |

| InChI | InChI=1S/C8H6ClF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 | Fluorochem |

| InChI Key | NJLAMXMEANIPBX-UHFFFAOYSA-N | Fluorochem |

| Canonical SMILES | CC1=CC=CC(C(F)(F)F)=C1Cl | Fluorochem |

| MDL Number | MFCD11226661 | Fluorochem |

Synthesis and Manufacturing

The primary route for the industrial synthesis of this compound is the direct chlorination of 3-methylbenzotrifluoride. This electrophilic aromatic substitution reaction yields a mixture of isomers, from which the desired 2-chloro isomer can be separated.

General Synthesis Pathway

The synthesis can be represented by the following logical workflow:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-3-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-Chloro-3-methylbenzotrifluoride from 3-methylbenzotrifluoride via electrophilic aromatic chlorination. Direct chlorination of 3-methylbenzotrifluoride using a Lewis acid catalyst such as iron(III) chloride (FeCl₃) yields a mixture of monochlorinated isomers. The primary challenge lies in the regioselectivity of the reaction due to the competing directing effects of the methyl group (ortho-, para-directing) and the trifluoromethyl group (meta-directing). This protocol outlines a general procedure for the chlorination reaction and subsequent purification of the desired 2-chloro isomer by fractional distillation. Quantitative data on isomer distribution from literature sources is limited, and thus, the provided protocol is a representative method that may require further optimization for maximizing the yield of the target compound.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The introduction of a chlorine atom at the 2-position of 3-methylbenzotrifluoride can significantly alter the biological activity and physicochemical properties of derivative compounds. The synthesis involves the direct chlorination of the aromatic ring, a classic example of electrophilic aromatic substitution.

The regiochemical outcome of this reaction is governed by the electronic and steric effects of the substituents on the benzene ring. The methyl group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. Therefore, chlorination of 3-methylbenzotrifluoride is expected to produce a mixture of isomers, primarily 2-chloro-, 4-chloro-, 5-chloro-, and 6-chloro-3-methylbenzotrifluoride.

Reaction Scheme:

Figure 1: General workflow for the synthesis and purification of this compound.

Figure 2: Logical relationship of substituent directing effects in the chlorination of 3-methylbenzotrifluoride.

Discussion

The synthesis of this compound via direct chlorination of 3-methylbenzotrifluoride presents a significant challenge in controlling regioselectivity. The formation of a mixture of isomers is unavoidable under typical electrophilic chlorination conditions. The success of this synthesis relies heavily on the subsequent purification step.

Optimization of Reaction Conditions: To potentially improve the yield of the desired 2-chloro isomer, several parameters can be optimized:

-

Catalyst: While FeCl₃ is a common choice, other Lewis acids such as AlCl₃, SbCl₅, or iodine in combination with a metal chloride could be explored to alter the isomer distribution.

-

Temperature: Lower reaction temperatures may increase selectivity, although this could also decrease the overall reaction rate.

-

Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratios.

Purification Strategy: Fractional distillation is the most practical method for separating the isomers on a laboratory scale. The efficiency of the separation is directly related to the difference in boiling points of the isomers and the efficiency of the distillation column. For isomers with very close boiling points, preparative gas chromatography could be an alternative for obtaining a high-purity sample, albeit on a smaller scale.

Safety Precautions

-

Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Lewis acids such as FeCl₃ are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

The reaction generates HCl gas, which is also corrosive and toxic. Ensure the gas outlet is properly trapped.

-

Organic solvents are flammable. Avoid open flames and use a heating mantle for heating.

This document provides a foundational protocol for the synthesis of this compound. Researchers should adapt and optimize the procedures based on their specific experimental setup and analytical capabilities.

Application Notes and Protocols for the Synthesis of 2-Chloro-3-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylbenzotrifluoride is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The introduction of a chlorine atom at the 2-position of 3-methylbenzotrifluoride is a key synthetic step that can be challenging due to the directing effects of the existing substituents. The methyl group is ortho, para-directing, while the trifluoromethyl group is meta-directing. This document provides detailed protocols for two synthetic approaches to this compound: direct chlorination and a multi-step synthesis via a Sandmeyer reaction, which offers greater regioselectivity.

Method 1: Direct Chlorination of 3-Methylbenzotrifluoride

Direct chlorination of 3-methylbenzotrifluoride is a straightforward approach, but it typically results in a mixture of monochlorinated isomers, including the desired 2-chloro product, as well as 4-chloro and 6-chloro isomers. The separation of these isomers can be challenging.

Experimental Protocol

Materials:

-

3-Methylbenzotrifluoride

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Chlorine (Cl₂) gas

-

Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) - optional

-

Nitrogen (N₂) gas

-

Sodium sulfite (Na₂SO₃) solution (10%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Condenser with a drying tube

-

Thermometer

-

Gas dispersion tube (fritted)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus or preparative gas chromatography system

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube connected to a chlorine gas cylinder, a condenser topped with a drying tube, and a thermometer. The reaction should be carried out in a well-ventilated fume hood.

-

Charging the Reactor: To the flask, add 3-methylbenzotrifluoride (1.0 eq). If a solvent is used, add anhydrous dichloromethane or carbon tetrachloride.

-

Catalyst Addition: Add anhydrous iron(III) chloride (0.05 - 0.1 eq) to the stirred solution.

-

Chlorination: While stirring vigorously, bubble dry chlorine gas through the reaction mixture via the gas dispersion tube at a controlled rate. Maintain the reaction temperature between 20-30°C using an ice bath to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to observe the formation of monochlorinated products and the consumption of the starting material. Over-chlorination can lead to the formation of dichlorinated byproducts.

-

Quenching: Once the desired conversion is achieved, stop the chlorine flow and purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and hydrogen chloride.

-

Work-up:

-

If a solvent was used, dilute the reaction mixture with additional solvent.

-

Wash the organic phase sequentially with a 10% sodium sulfite solution to remove excess chlorine, saturated sodium bicarbonate solution to neutralize HCl, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

-

Purification: The resulting crude product will be a mixture of isomers. Purify the mixture using fractional distillation under reduced pressure or by preparative gas chromatography to isolate the this compound.

Expected Outcome and Data

The direct chlorination of 3-methylbenzotrifluoride is expected to yield a mixture of monochlorinated isomers. The exact ratio of these isomers is dependent on the specific reaction conditions.

| Product | Typical Yield (of mixed isomers) | Isomer Distribution (Hypothetical) |

| Monochlorinated 3-methylbenzotrifluorides | 70-85% | 2-chloro: ~30-40% |

| 4-chloro: ~40-50% | ||

| 6-chloro: ~10-20% |

Note: The isomer distribution is an estimate and can vary significantly.

Method 2: Synthesis via Sandmeyer Reaction

This multi-step synthesis offers a more regioselective route to this compound by introducing the chloro group at a specific position via a diazonium salt intermediate. The key steps are nitration, reduction, and the Sandmeyer reaction.

Experimental Workflow Diagram

Application Notes and Protocols for the Nitration of 2-Chloro-3-methylbenzotrifluoride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The nitration of substituted benzotrifluorides is a critical chemical transformation for the synthesis of various intermediates used in the pharmaceutical, agrochemical, and dye industries. 2-Chloro-3-methylbenzotrifluoride possesses a unique substitution pattern with competing directing effects from a deactivating meta-directing trifluoromethyl group (-CF3), a deactivating ortho-, para-directing chloro group (-Cl), and an activating ortho-, para-directing methyl group (-CH3). The regiochemical outcome of electrophilic aromatic substitution, such as nitration, is therefore of significant interest. These notes provide an overview of the reaction conditions and a detailed protocol for the nitration of this substrate, primarily yielding the 5-nitro isomer, a valuable synthetic intermediate.

The directing effects of the substituents on the aromatic ring are as follows:

-

Trifluoromethyl group (-CF3) at C1: A strong electron-withdrawing and deactivating group that directs incoming electrophiles to the meta-position (C5).

-

Chloro group (-Cl) at C2: A deactivating, ortho-, para-directing group that directs to positions C4 and C6.

-

Methyl group (-CH3) at C3: An activating, ortho-, para-directing group that directs to positions C4 and C6.

Considering these competing effects, the nitration is surprisingly directed to the 5-position, influenced heavily by the powerful meta-directing trifluoromethyl group.[1]

Reaction Conditions Summary

The nitration of substituted benzotrifluorides is typically performed using a mixed acid system, most commonly a combination of nitric acid and sulfuric acid or oleum. The reaction conditions can be tuned to control the degree of nitration and, to some extent, the regioselectivity. Below is a summary of conditions reported for structurally related compounds.

| Starting Material | Nitrating Agent | Molar Ratio (Nitrating Agent:Substrate) | Temperature | Reaction Time | Reported Yield/Product Distribution | Reference |

| Mixture of 2- and 4-chloro-3-trifluoromethyl benzyl chloride | 98% HNO₃ / 62% Oleum | ~5 eq. HNO₃ / ~1.25 eq. Oleum | 0°C to Room Temp | 5 hours | Not specified | [1] |

| 3-methyl benzotrifluoride | 98% HNO₃ | ~6.4 eq. | -16°C to -22°C | ~2.5 hours | 1% 5-nitro isomer, 43% 2-nitro, 31% 4-nitro, 24% 6-nitro | [2][3] |

| 2-methylmonohalogenobenzotrifluoride | Nitric Acid / Sulfuric Acid | Not specified | 0°C to 80°C | Not specified | Main product: 2-methyl-3-nitro-5-halogenobenzotrifluoride | [4] |

| o-chlorobenzotrifluoride | 98% HNO₃ / H₂SO₄ monohydrate / 20% Oleum | Not specified | < 30°C | Not specified | Not specified for mononitration | [5] |

Experimental Workflow

The general experimental workflow for the nitration of this compound involves the preparation of the nitrating mixture, the controlled addition of the substrate at low temperature, reaction monitoring, and a final aqueous work-up followed by product isolation.

Caption: Experimental workflow for the nitration of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from methods used for structurally similar substituted benzotrifluorides.[1][2][3] Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Materials and Reagents:

-

This compound

-

Concentrated Sulfuric Acid (98%) or Oleum (20-30% SO₃)

-

Concentrated Nitric Acid (98%)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add a molar excess of oleum (e.g., 1.25 molar equivalents relative to the substrate).[1]

-

Cool the flask in an ice-salt bath to 0°C.

-

Slowly add a molar excess of concentrated nitric acid (e.g., 1.25 to 5 molar equivalents) dropwise via the dropping funnel to the stirred oleum.[1] Maintain the internal temperature below 10°C throughout the addition, as the mixing is exothermic.

-

-

Nitration Reaction:

-

Once the nitrating mixture is prepared and cooled to 0°C, slowly add this compound (1.0 molar equivalent) dropwise over a period of 30-60 minutes.[1]

-

Carefully monitor the internal temperature and maintain it at 0°C during the addition.[1]

-

After the addition is complete, allow the reaction mixture to stir for several hours (e.g., 5 hours) while gradually warming to room temperature.[1]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

-

Work-up and Product Isolation:

-

Upon completion, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a small-scale reaction).[1]

-

Combine the organic layers.

-

Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product, primarily 2-chloro-3-methyl-5-nitrobenzotrifluoride, can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

-

Safety Precautions:

-

This reaction involves the use of highly corrosive and strong oxidizing acids (nitric acid, sulfuric acid, oleum). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts or dinitrated species.

-

The quenching step should be performed slowly and carefully to manage the heat generated from the dilution of strong acids.

References

- 1. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]

- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 4. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]

- 5. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Agrochemicals Using 2-Chloro-3-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-3-methylbenzotrifluoride as a key starting material in the preparation of agrochemicals, with a primary focus on the synthesis of the insecticide chlorantraniliprole. Detailed experimental protocols for the multi-step synthesis are provided, along with quantitative data and a diagram of the insecticide's mode of action.

Introduction: The Role of this compound in Agrochemical Synthesis

This compound is a valuable fluorinated building block in organic synthesis, particularly for the preparation of complex agrochemical active ingredients. The trifluoromethyl group (-CF3) is a key feature in many modern pesticides, often imparting enhanced metabolic stability, increased lipophilicity, and improved biological activity. This document outlines the synthetic pathway from this compound to the potent insecticide chlorantraniliprole, a member of the anthranilic diamide class.

Synthetic Pathway Overview: From this compound to Chlorantraniliprole

The synthesis of chlorantraniliprole from this compound is a multi-step process that involves the initial functionalization of the benzene ring, followed by the formation of a key anthranilamide intermediate, and finally, coupling with a pyrazole carboxylic acid derivative. The overall synthetic strategy is a convergent approach, where two main fragments are synthesized separately and then combined.

Caption: Synthetic workflow from this compound to Chlorantraniliprole.

Experimental Protocols

Step 1: Nitration of this compound

This protocol describes the nitration of a benzotrifluoride derivative. While specific to a related compound, the principles are applicable.

-

Reaction: this compound → 2-Chloro-3-methyl-5-nitrobenzotrifluoride

-

Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

-

Slowly add this compound to the cooled acid mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC or GC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-Chloro-3-methyl-5-nitrobenzotrifluoride by recrystallization or column chromatography.

-

Step 2: Reduction of the Nitro Group

The nitro-substituted intermediate is reduced to the corresponding aniline, a crucial precursor for the subsequent steps.

-

Reaction: 2-Chloro-3-methyl-5-nitrobenzotrifluoride → 2-Amino-5-chloro-3-methylbenzotrifluoride

-

Protocol (Catalytic Hydrogenation):

-

Dissolve 2-Chloro-3-methyl-5-nitrobenzotrifluoride in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C) or Raney nickel.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2-Amino-5-chloro-3-methylbenzotrifluoride.

-

Step 3: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid

This step involves the conversion of the trifluoromethyl group to a carboxylic acid. Note: This is a conceptually challenging step and alternative routes often start from precursors already containing the benzoic acid moiety. The following is a generalized representation. A more common industrial approach is to start from 2-nitro-3-methylbenzoic acid, reduce the nitro group, and then chlorinate the aromatic ring.[1]

Step 4: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1)

This key intermediate is prepared from the corresponding benzoic acid.

-

Reaction: 2-Amino-5-chloro-3-methylbenzoic acid → 2-Amino-5-chloro-N,3-dimethylbenzamide

-

Protocol:

-

Suspend 2-amino-5-chloro-3-methylbenzoic acid in an inert solvent like dichloromethane.

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-hydroxybenzotriazole (HOBt).

-

Cool the mixture in an ice bath and add a solution of methylamine (e.g., 30% in alcohol) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 2-amino-5-chloro-N,3-dimethylbenzamide.[2]

-

Step 5: Synthesis of Chlorantraniliprole

The final step is the amide coupling of the two key intermediates.

-

Reaction: 2-Amino-5-chloro-N,3-dimethylbenzamide + 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid → Chlorantraniliprole

-

Protocol:

-

In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1) in acetonitrile.

-

Add a base, such as 3-methylpyridine, to the mixture.

-

Cool the reaction mixture to between -5 °C and 0 °C.

-

Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the low temperature.

-

Stir the mixture at this temperature for about 15 minutes after the addition is complete.

-

Allow the reaction to proceed, monitoring for completion by TLC or HPLC.

-

Upon completion, perform a standard work-up, which may include washing with water and extracting with an organic solvent like dichloromethane.

-

Wash the combined organic layers with water or a mild basic solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.

-

Purify the crude chlorantraniliprole by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the final product.[3]

-

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Note that yields can vary based on reaction scale and optimization.

| Step | Starting Material | Product | Typical Yield (%) |

| Amidation | 2-Amino-3-methylbenzoic acid | N-methyl-3-methyl-2-amino-5-chloro-benzamide | 90 |

| Final Amide Coupling | 2-Amino-5-chloro-N,3-dimethylbenzamide & Pyrazole carboxylic acid | Chlorantraniliprole | 91.5 |

| Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide | 2-amino-N,3-dimethylbenzamide | 2-amino-5-chloro-N,3-dimethylbenzamide | 70-85 |

| Synthesis of 2-amino-5-chloro-3-methylbenzoic acid intermediate | 2-amino-3-methylbenzoic acid | 2-amino-5-chloro-3-methylbenzoic acid | 85 |

Mode of Action: Chlorantraniliprole and the Ryanodine Receptor

Chlorantraniliprole exerts its insecticidal effect by targeting the ryanodine receptor (RyR), a calcium channel located in the sarcoplasmic reticulum of muscle cells.[4]

Caption: Mechanism of action of Chlorantraniliprole on insect ryanodine receptors.

The binding of chlorantraniliprole to the insect RyR locks the channel in a partially open state.[4] This leads to an uncontrolled release of stored calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[4] The resulting depletion of calcium stores and sustained muscle contraction cause lethargy, paralysis, and ultimately, the death of the insect.[4] Chlorantraniliprole exhibits high selectivity for insect RyRs over their mammalian counterparts, which contributes to its favorable safety profile for non-target organisms.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. gpnmag.com [gpnmag.com]

- 5. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of a Flunixin Precursor from 2-Chloro-3-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a plausible synthetic route leveraging 2-Chloro-3-methylbenzotrifluoride in the preparation of 2-methyl-3-(trifluoromethyl)aniline. This product is a key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. The described methodology is centered around a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds.

Introduction

This compound is a substituted aromatic compound whose trifluoromethyl and chloro- moieties offer unique electronic properties, making it a valuable building block in organic synthesis. While direct, detailed protocols for its use in pharmaceutical synthesis are not extensively documented in publicly available literature, its structure lends itself to established synthetic transformations. This document outlines a representative application in the synthesis of a crucial precursor to the anti-inflammatory agent, Flunixin. The proposed two-step synthesis involves the amination of this compound followed by a coupling reaction to yield the final active pharmaceutical ingredient.

Synthetic Pathway Overview

The proposed synthetic pathway involves two key transformations:

-

Buchwald-Hartwig Amination: The initial step is the conversion of this compound to 2-methyl-3-(trifluoromethyl)aniline. This is achieved via a palladium-catalyzed cross-coupling reaction with an ammonia equivalent. The Buchwald-Hartwig amination is particularly well-suited for this transformation due to its high functional group tolerance and efficiency in coupling aryl halides with amines.

-

Amide Bond Formation: The resulting 2-methyl-3-(trifluoromethyl)aniline serves as a key intermediate. It can then be coupled with 2-chloronicotinic acid to form Flunixin. This subsequent reaction is a standard procedure in the synthesis of this particular NSAID.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-3-(trifluoromethyl)aniline via Buchwald-Hartwig Amination

This protocol describes a representative palladium-catalyzed amination of this compound using ammonia as the nitrogen source.

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Josiphos SL-J009-1 (or a similar bulky phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ammonia (gas or a solution in dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 eq), Josiphos SL-J009-1 (0.025 eq), and sodium tert-butoxide (1.2 eq).

-

Reagent Addition: Add this compound (1.0 eq) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

-

Ammonia Introduction: Introduce ammonia gas into the reaction mixture via a subsurface needle or add a solution of ammonia in dioxane.

-

Reaction: Stir the reaction mixture vigorously and heat to 100-110 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 2-methyl-3-(trifluoromethyl)aniline.

Data Presentation

| Reagent/Parameter | Molar Ratio (eq) | Purity (%) | Typical Yield (%) | Reference Notes |

| This compound | 1.0 | >98 | - | Starting material. |